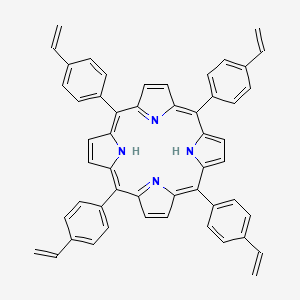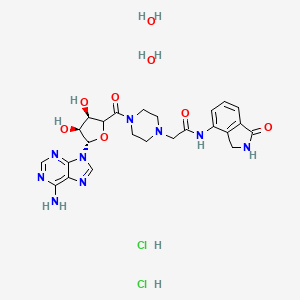
PARP Inhibitor IX, EB-47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PARP Inhibitor IX, EB-47 is a cell-permeable, adenosine-substituted, isoindolinone compound that acts as a potent inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). It has an IC50 value of 45 nM, indicating its high potency. This compound is primarily used in cell structure applications and has shown cytoprotective effects against oxidative damage in cells and in vivo models of reperfusion injury and inflammation .
Chemical Reactions Analysis
PARP Inhibitor IX, EB-47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not publicly documented.
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are proprietary.
Substitution: The adenosine substitution in the isoindolinone framework is a key reaction in its synthesis.
Common reagents and conditions used in these reactions are not extensively documented in public sources. The major products formed from these reactions are typically derivatives of the original compound with slight modifications to its structure .
Scientific Research Applications
PARP Inhibitor IX, EB-47 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PARP-1 and its effects on various biochemical pathways.
Biology: Employed in cell structure applications to understand the role of PARP-1 in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative damage, reperfusion injury, and inflammation.
Industry: Utilized in the development of new therapeutic agents targeting PARP-1 .
Mechanism of Action
PARP Inhibitor IX, EB-47 exerts its effects by inhibiting the activity of PARP-1. PARP-1 is an enzyme involved in the repair of DNA single-strand breaks. When activated by DNA damage, PARP-1 adds branched poly (ADP-ribose) chains to facilitate the recruitment of other repair proteins. By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to cell death in cells with defective DNA repair mechanisms, such as those with BRCA mutations .
Comparison with Similar Compounds
PARP Inhibitor IX, EB-47 is unique due to its high potency and specific inhibition of PARP-1. Similar compounds include:
Olaparib: Another potent PARP inhibitor used in cancer therapy.
Rucaparib: Known for its use in treating ovarian cancer.
Niraparib: Used in the treatment of various cancers with BRCA mutations.
Talazoparib: A highly potent PARP inhibitor with applications in cancer treatment.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and clinical applications.
Properties
Molecular Formula |
C24H33Cl2N9O8 |
|---|---|
Molecular Weight |
646.5 g/mol |
IUPAC Name |
2-[4-[(3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C24H27N9O6.2ClH.2H2O/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H;2*1H2/t17-,18+,19?,24+;;;;/m1..../s1 |
InChI Key |
VFVHCDPBBRNWSH-IGYGYEGOSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.O.O.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.O.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


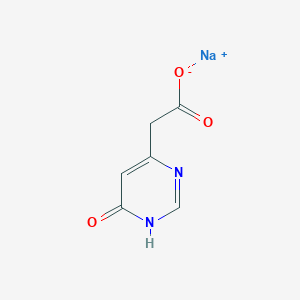
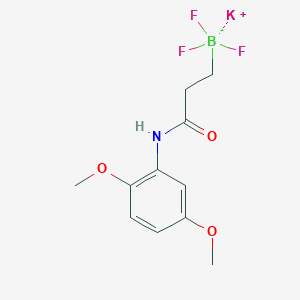



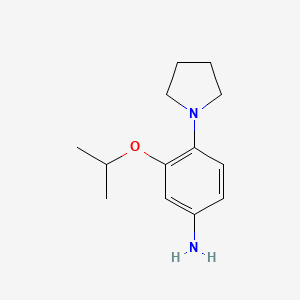
![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
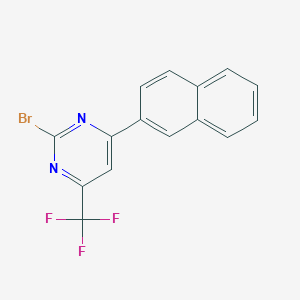
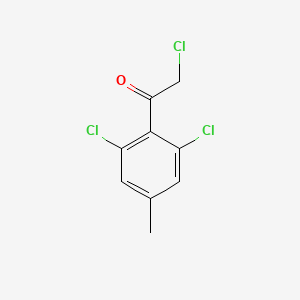
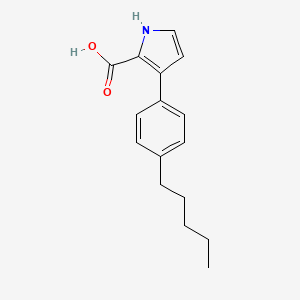


![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)
